molecular formula C13H17N3O B13343761 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol

Cat. No.: B13343761
M. Wt: 231.29 g/mol
InChI Key: SJZZBDQEFJPINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol is a heterocyclic compound that features both imidazo[1,2-a]pyridine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyridine derivatives with piperidine derivatives under specific reaction conditions. This process may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and include controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol include other imidazo[1,2-a]pyridine derivatives and piperidine-containing compounds. Examples include imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the imidazo[1,2-a]pyridine and piperidine moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C13H17N3O/c17-12-4-7-15(8-5-12)9-11-10-16-6-2-1-3-13(16)14-11/h1-3,6,10,12,17H,4-5,7-9H2

InChI Key

SJZZBDQEFJPINY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CN3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.